4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
1,7-Dimethyl-3-(3-phenylpropyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1,7-dimethyl-3-(3-phenylpropyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves several steps. The synthetic route typically starts with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the phenylpropyl and prop-2-en-1-yl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1,7-Dimethyl-3-(3-phenylpropyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylpropyl group, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.
Scientific Research Applications
1,7-Dimethyl-3-(3-phenylpropyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3-(3-phenylpropyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,7-Dimethyl-3-(3-phenylpropyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with similar compounds such as:
1,7-Dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H-imidazo[1,2-g]purine-2,4-dione: Lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.
1,7-Dimethyl-3-(3-phenylpropyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-trione: Contains an additional carbonyl group, which may influence its chemical properties and applications.
The uniqueness of 1,7-dimethyl-3-(3-phenylpropyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4,7-dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H23N5O2/c1-4-12-24-15(2)14-26-17-18(22-20(24)26)23(3)21(28)25(19(17)27)13-8-11-16-9-6-5-7-10-16/h4-7,9-10,14H,1,8,11-13H2,2-3H3 |
InChI Key |
UXYYTIBTCQQXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C |
Origin of Product |
United States |
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